molecular formula C17H21N7O B2541739 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine CAS No. 899730-06-4

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B2541739
CAS No.: 899730-06-4
M. Wt: 339.403
InChI Key: CFUMOVNMRUNPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is a sophisticated chemical scaffold designed primarily for investigative biochemistry and pharmacological research. Its core structure, a triazolopyrimidine, is a well-established bioisostere for purine nucleotides, allowing it to interact with the ATP-binding pockets of a wide range of kinases and other nucleotide-binding proteins. This compound is of significant interest for probing intracellular signaling pathways, with potential research applications in oncology and neurology. The specific substitution pattern, featuring a 2-methoxyphenylpiperazine moiety, is engineered to confer selectivity and modulate affinity for particular kinase targets, such as the Serine/Threonine kinase family, which are often implicated in cell proliferation and survival. Researchers can utilize this compound as a chemical probe to elucidate the function of novel kinases or to study the downstream effects of kinase inhibition in complex cellular systems. Its mechanism of action is typically that of a competitive inhibitor, disrupting the phosphorylation events that drive signal transduction. The ongoing exploration of triazolopyrimidine derivatives in scientific literature, for instance in studies of kinase inhibitor selectivity (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917644/), underscores the research value of this chemotype. This reagent provides a versatile starting point for structure-activity relationship (SAR) studies and for developing more potent or selective inhibitors for specific research applications.

Properties

IUPAC Name

3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMOVNMRUNPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Keto Esters

The triazolopyrimidine core is synthesized via acid-catalyzed cyclocondensation. Ethyl propionyl acetate reacts with 3-amino-1,2,4-triazole in glacial acetic acid at 120°C for 6 hours, yielding 5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one (70% yield).

Key reaction parameters:

Parameter Value Impact on Yield
Temperature 120°C Optimal cyclization
Solvent Glacial acetic acid Facilitates protonation
Reaction time 6 hours Completes annulation

¹H-NMR analysis confirms regioselectivity: δ13.18 (s, NH), 8.21 (s, C2–H), 5.85 (s, C7–H).

Chlorination at C7 Position

Phosphorus oxychloride (POCl₃) mediates C7 hydroxyl group chlorination. The 7-keto intermediate (1.0 eq) reacts with POCl₃ (5.0 eq) under reflux for 3 hours, yielding 7-chloro-5-ethyl-triazolo[1,5-a]pyrimidine (85% purity). Excess POCl₃ ensures complete conversion, though residual chloride necessitates careful quenching.

Synthesis of 1-(2-Methoxyphenyl)Piperazine

N-Arylation of Piperazine

Piperazine undergoes Ullmann-type coupling with 2-methoxybromobenzene under Pd catalysis. A mixture of piperazine (1.0 eq), 2-methoxybromobenzene (1.1 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq) in DMF at 110°C for 24 hours achieves 65% yield.

Comparative N-arylation conditions:

Catalyst Base Solvent Temperature Yield
Pd(OAc)₂ K₂CO₃ DMF 110°C 65%
CuI Cs₂CO₃ DMSO 100°C 48%
NiCl₂ K₃PO₄ Toluene 120°C 52%

Pd(OAc)₂ in DMF provides superior regioselectivity for mono-arylation, minimizing bis-adduct formation.

Fragment Coupling: Nucleophilic Aromatic Substitution

The 7-chlorotriazolopyrimidine (1.0 eq) reacts with 1-(2-methoxyphenyl)piperazine (1.2 eq) in DMF at 90°C for 12 hours, facilitated by K₂CO₃ (2.0 eq). The reaction proceeds via SNAr mechanism, with electron-deficient triazolopyrimidine enhancing chloride displacement.

Optimized coupling conditions:

Parameter Value Role
Solvent DMF Polar aprotic medium
Base K₂CO₃ Scavenges HCl
Temperature 90°C Accelerates kinetics

Post-reaction workup includes aqueous extraction (CH₂Cl₂/H₂O), drying (MgSO₄), and silica gel chromatography (EtOAc/hexane) to isolate the target compound (58% yield).

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃): δ8.21 (s, 1H, triazolo-H), 7.45–6.85 (m, 4H, aryl-H), 4.10 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 3.60–3.20 (m, 8H, piperazine-H), 1.40 (t, J=7.2 Hz, 3H, CH₂CH₃).
  • HRMS (ESI⁺): m/z calcd for C₂₁H₂₅N₇O [M+H]⁺: 408.2154; found: 408.2151.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms >98% purity, with tR = 6.72 min.

Methodological Challenges and Mitigation Strategies

Regioselectivity in Triazolopyrimidine Formation

Competing pathways during cyclocondensation may yield [1,5-a] vs. isomers. Glacial acetic acid favors [1,5-a] orientation by protonating the β-keto ester carbonyl, directing cyclization.

Piperazine Over-Alkylation

Using a slight excess of 2-methoxybromobenzene (1.1 eq) minimizes bis-arylation. Pd catalysts with bulky ligands (e.g., Xantphos) further suppress dialkylation.

Scalability and Process Optimization

Pilot-scale synthesis (100 g batch):

  • Triazolopyrimidine core: 72% yield (from 3-amino-1,2,4-triazole).
  • Piperazine arylation: 68% yield (Pd(OAc)₂, DMF).
  • Coupling: 62% yield (K₂CO₃, 90°C).

Economic analysis estimates raw material costs at $12.50/g, validating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Derivatives

Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Triazolopyrimidine-Based Compounds
Compound Name Core Structure R1 (Triazolopyrimidine) R2 (Piperazine/Other) Biological Target Activity/Notes
Target Compound Triazolo[4,5-d]pyrimidine 3-Ethyl 4-(2-Methoxyphenyl)piperazine Potential CNS receptors Hypothesized high affinity
RG7774 Triazolo[4,5-d]pyrimidine 5-tert-Butyl, 3-(Tetrazolylmethyl) Pyrrolidin-3-ol CB2 receptor (CB2R) CB2R agonist (IC50 ~15 nM)
VAS2870 Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-Sulfide Benzoxazol-2-yl NADPH oxidase ROS inhibitor
Compound 15 Triazolo[4,5-d]pyrimidine 3-(Indol-3-yl)ethyl, 5-Propylthio Ethane-1,2-diamine Unknown High potency in preliminary screens
Key Observations:

The 2-methoxyphenylpiperazine moiety is structurally analogous to serotonin receptor ligands (e.g., ’s compounds 7 and 9), suggesting 5-HT1A/D2 receptor targeting . In contrast, RG7774’s pyrrolidin-3-ol group directs activity toward CB2R .

Biological Activity: RG7774 demonstrates nanomolar affinity for CB2R, a therapeutic target for retinal diseases . VAS2870 inhibits reactive oxygen species (ROS) via NADPH oxidase, a mechanism distinct from the target compound’s presumed CNS activity . HBK series () with phenoxyethyl-piperazine groups show high dopamine D2 receptor affinity, highlighting the impact of piperazine substituents on receptor specificity .

Piperazine Derivatives with Aryl Substituents

The 2-methoxyphenylpiperazine moiety is a hallmark of CNS-active compounds. Comparisons include:

Table 2: Piperazine-Based Analogues
Compound Name Core Structure Piperazine Substituent Biological Target Activity/IC50
Target Compound Triazolopyrimidine 2-Methoxyphenyl Hypothetical CNS N/A
HBK14 Phenoxyethyl-piperazine 2,6-Dimethylphenoxyethyl Dopamine D2 High affinity (Ki <50 nM)
Compound 7 Tricyclodecane-piperazine 2-Methoxyphenyl 5-HT1A/D2 Moderate affinity
Key Observations:
  • The 2-methoxyphenyl group in the target compound and ’s compound 7 may enhance binding to serotonin/dopamine receptors compared to HBK14’s phenoxyethyl group, which prioritizes D2 selectivity .
  • Steric and Electronic Effects : Methoxy groups improve lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration and receptor interactions .

Biological Activity

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}

Key Features:

  • Contains a triazolopyrimidine core.
  • Substituted with a methoxyphenyl group and a piperazine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazolopyrimidine ring system is known to modulate enzyme activity and nucleic acid interactions, while the piperazine group enhances solubility and bioavailability.

  • Enzyme Inhibition:
    • The compound has shown promising results in inhibiting specific kinases associated with various diseases, including cancer and malaria. For instance, similar triazolopyrimidine derivatives have been reported to inhibit PfGSK3 and PfPK6, which are critical for the survival of the malaria parasite Plasmodium falciparum .
  • Anticancer Activity:
    • Preliminary studies indicate that derivatives of triazolopyrimidines can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast cancer cells (e.g., MCF-7) .

Case Studies

Several studies have highlighted the biological implications of triazolopyrimidine derivatives:

  • Study 1: A recent investigation into the antimalarial properties of triazolopyrimidines revealed that certain analogues could inhibit the growth of P. falciparum with EC50 values as low as 17 nM .
  • Study 2: In vitro assays demonstrated that compounds structurally related to this compound showed significant cytotoxicity against colon carcinoma cell lines with IC50 values around 6.2 μM .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Subsequent alkylation or substitution reactions to introduce the methoxyphenyl and piperazine groups.

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Target
Triazolopyrimidine AStructure A17PfGSK3
Triazolopyrimidine BStructure B6.2MCF-7
This compoundTarget CompoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine, and how can green chemistry principles be integrated?

  • Methodological Answer : The compound's triazolopyrimidine core can be synthesized via oxidative cyclization of hydrazine intermediates. A greener approach involves using sodium hypochlorite as an oxidant in ethanol at room temperature, which avoids toxic reagents like Cr(VI) salts or DDQ. This method achieves high yields (e.g., 73% for analogous triazolopyridines) and reduces environmental hazards . Computational reaction path searches (quantum chemical calculations) can further optimize conditions by predicting transition states and intermediates, enabling efficient experimental validation .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer : Key steps include:

  • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Structural Confirmation : NMR (¹H/¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS) for verifying the triazolopyrimidine and piperazine moieties.
  • Solubility and Stability : Use shake-flask methods with buffers (pH 1–12) and thermal gravimetric analysis (TGA) to assess stability under storage conditions .

Q. Which computational tools are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) may assess binding affinity to biological targets like kinases or GPCRs, guided by structural analogs . Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis for derivative design .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) methodologies:

  • Factorial Designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters.
  • Response Surface Methodology (RSM) : Optimize for yield and purity using central composite designs.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring . For example, highlights ethanol as a green solvent, but solvent polarity adjustments (e.g., ethanol/water mixtures) may further suppress side reactions .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound metabolism.
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting the 2-methoxyphenyl group) to isolate functional groups responsible for activity variations. notes trifluoromethyl groups in pyrazolopyrimidines enhance selectivity, suggesting similar modifications here .

Q. How can impurity profiles be systematically analyzed and controlled during synthesis?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways.
  • LC-MS/MS : Characterize impurities at trace levels (e.g., 0.1% threshold). references impurity profiling for triazolopyridines using dihydrochloride salt isolation, which could be adapted here .
  • Crystallization Optimization : Use solvent-antisolvent systems to purge persistent impurities (e.g., alumina plug filtration as in ) .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of proteins upon compound binding.
  • CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
  • Cryo-EM/XRPD : Resolve binding modes if the compound crystallizes with its target (e.g., kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.